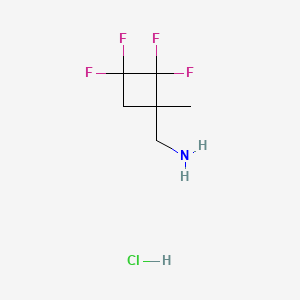
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride is a chemical compound with unique properties that make it valuable in various scientific research fields. Its molecular structure includes a cyclobutyl ring substituted with four fluorine atoms and a methyl group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring. Fluorination is achieved using reagents such as sulfur tetrafluoride or other fluorinating agents under controlled conditions. The methyl group is introduced through alkylation reactions, and the final step involves the formation of the methanaminehydrochloride by reacting the intermediate with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanamine
- 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)amine
- 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanol
Uniqueness
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research, where solubility and stability are crucial.
Properties
Molecular Formula |
C6H10ClF4N |
|---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9F4N.ClH/c1-4(3-11)2-5(7,8)6(4,9)10;/h2-3,11H2,1H3;1H |
InChI Key |
ORLSALVJTWVTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1(F)F)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



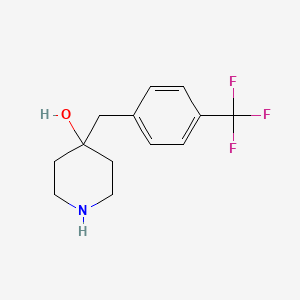
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)

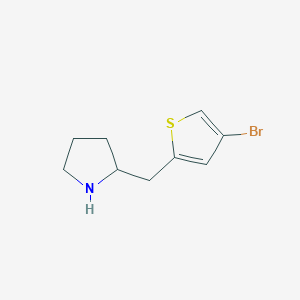
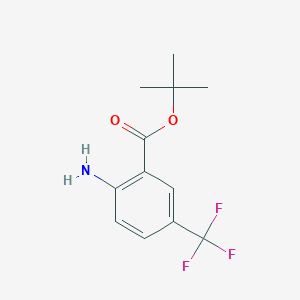
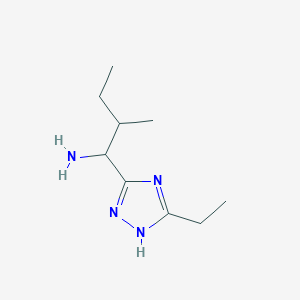
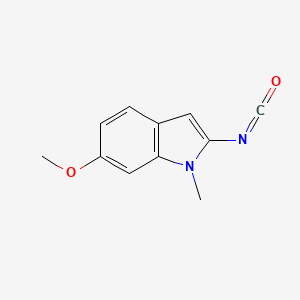
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)
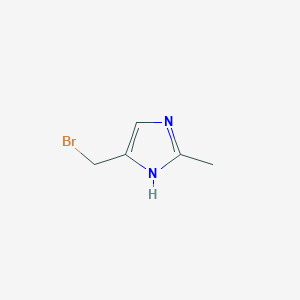
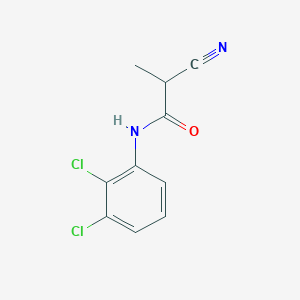
![5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one](/img/structure/B13566236.png)
![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
